![molecular formula C12H13BrO B1293272 3-Bromophenyl cyclopentyl ketone CAS No. 898791-44-1](/img/structure/B1293272.png)
3-Bromophenyl cyclopentyl ketone
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Overview
Description
3-Bromophenyl cyclopentyl ketone is a chemical compound with the molecular formula C12H13BrO . It has a molecular weight of 253.14 . It is a colorless liquid .
Synthesis Analysis
The synthesis of ketones like 3-Bromophenyl cyclopentyl ketone has been a subject of interest in organic chemistry . A method reported involves a photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids, and aryl/alkyl bromides . This allows for concise synthesis of highly functionalized ketones directly, without the preparation of activated carbonyl intermediates or organometallic compounds .Molecular Structure Analysis
The linear formula of 3-Bromophenyl cyclopentyl ketone is C12H13BrO . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
Ketones play a prominent role in organic chemistry and are associated with a number of useful reactions . Many frequently used reactions, including the Mannich reaction, Wittig reaction, Grignard reaction, Passerini reaction, Baeyer–Villiger oxidation, and Wolff–Kishner–Huang reduction describe a wide array of transformations of ketones .Physical And Chemical Properties Analysis
3-Bromophenyl cyclopentyl ketone is a colorless liquid . It has a molecular weight of 253.14 . More specific physical and chemical properties such as boiling point, melting point, etc., are not provided in the search results.Scientific Research Applications
Synthesis of α-Keto Thioamides
3-Bromophenyl cyclopentyl ketone: is utilized in the synthesis of α-keto thioamides through an efficient metal- and additive-free process. This environmentally friendly strategy allows for the creation of a wide series of α-keto thioamides with broad functional group tolerance . These compounds are significant due to their presence in bioactive molecules and their applications in medicinal chemistry.
Future Directions
The development of a practical route to ketones from feedstock chemicals has long been a subject of interest . Given that ketones are prevalent in feedstock chemicals, natural products, and pharmaceuticals, these transformations could offer strategic bond disconnections in the synthesis of complex bioactive molecules . Future research may focus on improving the synthesis methods and exploring the potential applications of 3-Bromophenyl cyclopentyl ketone.
Mechanism of Action
Target of Action
It’s known that ketones can interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
Brominated ketones are often used in organic synthesis, where they can undergo various reactions, including nucleophilic substitution and elimination . The bromine atom in the molecule can act as a leaving group, facilitating these reactions .
Biochemical Pathways
Ketones in general can participate in various biochemical pathways, including energy metabolism . They can serve as metabolic substrates, influencing energy homeostasis .
Pharmacokinetics
The compound’s molecular weight (25314 g/mol) and physical form (colorless liquid) suggest that it may have good bioavailability .
Result of Action
Brominated ketones can potentially undergo various reactions within cells, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromophenyl cyclopentyl ketone. For instance, the compound’s stability can be affected by exposure to air . Furthermore, the compound’s reactivity may be influenced by the pH and temperature of its environment .
properties
IUPAC Name |
(3-bromophenyl)-cyclopentylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGBIJBPTCLCPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642562 |
Source
|
Record name | (3-Bromophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenyl cyclopentyl ketone | |
CAS RN |
898791-44-1 |
Source
|
Record name | (3-Bromophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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